4-Bromo-2-propoxybenzaldehyde

Description

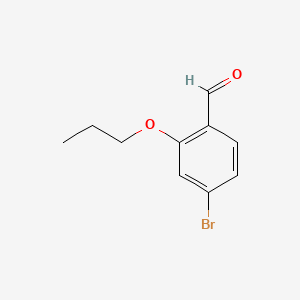

4-Bromo-2-propoxybenzaldehyde (CAS: 57070-77-6) is a brominated aromatic aldehyde with the molecular formula C₁₀H₁₁BrO₂. It features a benzaldehyde core substituted with a bromine atom at the para position (C4) and a propoxy group (-OCH₂CH₂CH₃) at the ortho position (C2) . This compound is utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substituents influence reactivity and physical properties. Its propoxy group introduces steric bulk and moderate electron-donating effects, distinguishing it from analogs with smaller or more polar substituents.

Properties

IUPAC Name |

4-bromo-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYDWJLYGWIVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735295 | |

| Record name | 4-Bromo-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094555-01-7 | |

| Record name | 4-Bromo-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-propoxybenzaldehyde typically involves the reaction of 4-bromobenzaldehyde with propyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol replaces the hydrogen atom on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products:

Oxidation: 4-Bromo-2-propoxybenzoic acid.

Reduction: 4-Bromo-2-propoxybenzyl alcohol.

Substitution: 4-Amino-2-propoxybenzaldehyde or 4-Thio-2-propoxybenzaldehyde.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-propoxybenzaldehyde has been explored for its potential in drug development due to its structural properties that can influence biological activity.

- Anticancer Activity : Several studies have investigated derivatives of this compound for their ability to inhibit cancer cell proliferation. For instance, compounds derived from it have shown selective cytotoxicity towards various cancer cell lines, including HT29 (colorectal cancer) and MCF7 (breast cancer) cells.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Synthetic Intermediates : It is used in the preparation of various substituted phenolic compounds that exhibit biological activity. For example, derivatives of this compound have been synthesized to explore their efficacy as anti-inflammatory agents.

Data Table: Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Selective cytotoxicity against HT29 and MCF7 cells |

| Organic Synthesis | Intermediate for synthesizing phenolic compounds | Useful in creating anti-inflammatory agents |

| Material Science | Potential use in polymer chemistry | Could enhance properties of polymeric materials |

Case Study 1: Anticancer Activity

A study conducted on a series of derivatives based on this compound revealed that certain modifications led to enhanced anticancer activity. The derivatives were tested against various cancer cell lines, demonstrating significant inhibition of cell growth at low micromolar concentrations.

Case Study 2: Synthesis of Bioactive Compounds

Research focused on synthesizing novel bioactive compounds from this compound has shown promising results. For instance, a derivative exhibited potent anti-inflammatory properties in vitro, indicating its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-2-propoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or hemiacetals, respectively. The bromine atom can also participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 4-Bromo-2-propoxybenzaldehyde with structurally related benzaldehyde derivatives:

Key Observations:

- Polarity and Solubility: The hydroxy analog (4-bromo-2-hydroxybenzaldehyde) exhibits higher solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding, whereas the propoxy derivative is more lipophilic, favoring organic solvents like dichloromethane .

- Acidity : The -OH group in 4-bromo-2-hydroxybenzaldehyde confers acidity (pKa ~8–10), enabling deprotonation under basic conditions, a property absent in the propoxy analog .

- Reactivity : The propoxy group’s steric bulk may slow electrophilic aromatic substitution (e.g., nitration) compared to methoxy or hydroxy analogs. Conversely, 4-(bromomethyl)benzaldehyde’s bromomethyl group is highly reactive in alkylation reactions .

Electronic Effects

- Bromine Substituent : The para-bromo group in this compound exerts an electron-withdrawing effect, directing electrophilic attacks to the ortho and meta positions relative to the aldehyde group.

- Alkoxy vs. Hydroxy Groups : The propoxy group donates electrons via resonance, slightly activating the aromatic ring compared to the electron-withdrawing effect of the -OH group when deprotonated .

Stability and Handling

- Propoxy derivatives generally exhibit higher thermal stability than hydroxy analogs, which may degrade under acidic or oxidative conditions. However, brominated aldehydes require storage in dark, cool environments to prevent light-induced decomposition .

Biological Activity

4-Bromo-2-propoxybenzaldehyde (C10H11BrO2) is an organic compound that has garnered attention in recent years due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.1 g/mol

- Structure : Contains a bromine atom and a propoxy group attached to a benzaldehyde moiety, which influences its reactivity and biological interactions.

This compound has been studied for its role in modulating various biochemical pathways. Its primary mechanism involves interaction with the NLRP3 inflammasome, a critical component of the innate immune response. Research indicates that compounds similar to this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β, suggesting anti-inflammatory potential .

Anti-inflammatory Effects

The compound has shown promise in inhibiting the NLRP3 inflammasome, which is implicated in several inflammatory diseases. In vitro studies have demonstrated that this compound can reduce IL-1β production in macrophages activated by lipopolysaccharides (LPS) and ATP . This indicates a potential application in treating conditions characterized by excessive inflammation.

Cytotoxicity Studies

In cytotoxicity assays, this compound exhibited selective toxicity against certain cancer cell lines while sparing normal cells. This selective cytotoxicity is crucial for developing chemotherapeutic agents that minimize damage to healthy tissues .

Case Studies

Several studies have investigated the biological activity of this compound:

- Inflammation Model :

- Cancer Cell Line Study :

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary data suggest that it has favorable absorption characteristics, with adequate bioavailability for therapeutic use. Further studies are needed to elucidate its metabolic pathways and half-life in vivo.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.